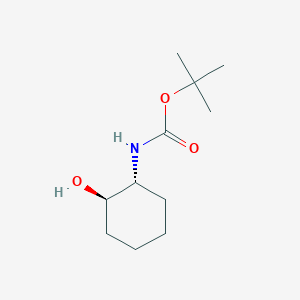

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

概要

説明

Cassiaside is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. This compound has gained attention due to its potential health benefits, such as antioxidant and anti-inflammatory properties . Cassiaside is a flavonoid glycoside and is one of the major components found in Cassia obtusifolia seeds .

準備方法

合成ルートと反応条件: カシアサイドは、ナフトピロン誘導体のグリコシル化を含むさまざまな化学反応によって合成できます。 母液調製法には、化合物2 mgを50 μLのジメチルスルホキシド(DMSO)に溶解して40 mg/mLの濃度にすることが含まれます .

工業生産方法: カシアサイドの工業生産は、通常、カッシア・オプチューシフォリアの種子から化合物を抽出することによって行われます。 種子は、カシアサイドを含むナフトピロン配糖体を、溶媒抽出およびクロマトグラフィー技術によって分離するために処理されます .

化学反応の分析

反応の種類: カシアサイドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: カシアサイドは、過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸性または塩基性条件下で酸化できます。

還元: カシアサイドの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: カシアサイドを含む置換反応は、適切な条件下で求核剤または求電子剤の存在下で起こる可能性があります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、カシアサイドの酸化はキノンを生成する可能性があり、還元は還元されたナフトピロン誘導体を生成する可能性があります .

4. 科学研究アプリケーション

カシアサイドは、その薬理学的活性と治療の可能性について広く研究されてきました。 注目すべきアプリケーションには以下が含まれます。

化学: カシアサイドは、さまざまな生物活性化合物の合成における前駆体として使用されます。

生物学: それは有意な抗酸化作用と抗炎症作用を示し、細胞保護メカニズムを研究するための貴重な化合物です.

医学: カシアサイドは、関節炎などの炎症性疾患の治療に潜在的な効果を示しており、抗糖尿病、抗菌、肝保護、神経保護特性についても調査されています.

科学的研究の応用

Cassiaside has been extensively researched for its pharmacological activities and therapeutic potential. Some of its notable applications include:

Chemistry: Cassiaside is used as a precursor in the synthesis of various bioactive compounds.

作用機序

カシアサイドは、さまざまな分子標的と経路を通じてその効果を発揮します。 それは、高度糖化最終生成物(AGEs)の形成を阻害し、誘導型一酸化窒素合成酵素とシクロオキシゲナーゼ-2の発現を減少させることが判明しています 。 さらに、カシアサイドは、炎症と細胞代謝において重要な役割を果たすホスホイノシチド3キナーゼ(PI3K)/AKT/哺乳類ラパマイシン標的複合体1(mTORC1)シグナル伝達経路をダウンレギュレートします .

6. 類似の化合物との比較

カシアサイドは、その強力な抗酸化作用と抗炎症作用のためにユニークです。 類似の化合物には以下が含まれます。

エモジン: カッシア・オプチューシフォリアに見られる別のアントラキノン誘導体で、下剤作用と抗炎症作用で知られています.

クリソファノール: カッシア・オプチューシフォリアにも見られる、抗菌作用と抗炎症作用を持つ化合物です.

フィシオン: 肝保護作用と抗癌作用を持つアントラキノン.

類似化合物との比較

Cassiaside is unique due to its potent antioxidant and anti-inflammatory properties. Similar compounds include:

生物活性

Introduction

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a synthetic organic compound with notable biological activity. Its molecular structure contributes to its interactions with various biological systems, making it a subject of interest in pharmacological research. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₉H₁₇N₁O₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 1932101-73-9

- IUPAC Name : this compound

- Structural Features : The compound features a tert-butyl group that enhances its solubility and steric bulk, along with a hydroxyl group that facilitates hydrogen bonding.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules such as enzymes and receptors. The compound can exhibit both inhibitory and activating effects depending on the target:

- Enzyme Interactions : It may act as an inhibitor or activator in metabolic pathways, influencing enzyme activity through covalent or non-covalent bonding.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Inhibition or activation of metabolic enzymes |

| Cellular Signaling | Modulation of signaling pathways |

| Gene Expression | Upregulation or downregulation of specific genes |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

- Neuroprotective Potential : Preliminary studies indicate that it could protect neuronal cells from damage in models of neurodegeneration.

Case Study Example

A study investigating the neuroprotective effects of this compound involved administering the compound to rat models subjected to induced oxidative stress. Results showed a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Medicinal Chemistry : It is being explored as a lead compound for developing new pharmaceuticals targeting metabolic disorders and neurodegenerative diseases.

- Organic Synthesis : As an intermediate in chemical synthesis, it aids in the production of complex organic molecules.

- Biological Research : Used as a substrate in enzyme-catalyzed reactions to study metabolic pathways involving carbamates.

Table 2: Applications Overview

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of new therapeutic agents |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Biological Research | Substrate for studying enzymatic reactions |

特性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155975-19-2 | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。